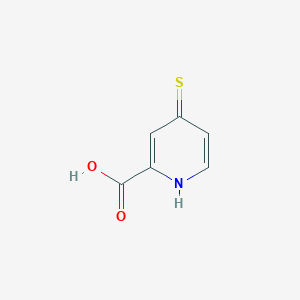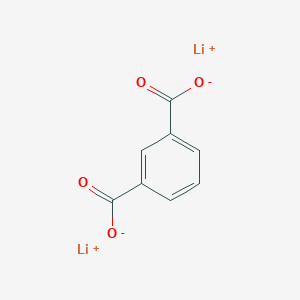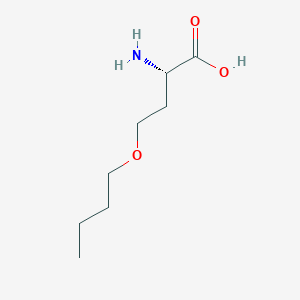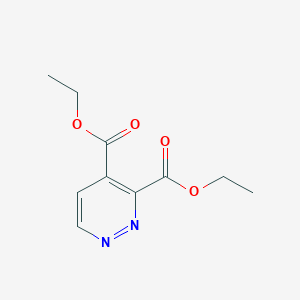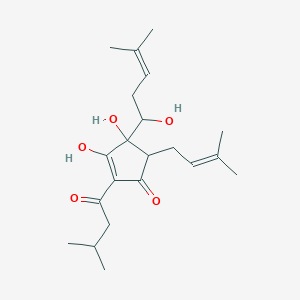
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one is a natural product that is commonly known as curcumin. It is a yellow pigment that is found in turmeric, a spice that is commonly used in Indian cuisine. Curcumin has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
Curcumin exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. Curcumin also has antioxidant properties, which help to protect cells from oxidative damage. In addition, curcumin has been shown to modulate the expression of various genes involved in disease processes.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, curcumin has been shown to improve insulin sensitivity and lipid metabolism in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from turmeric. Curcumin is also relatively stable and can be stored for long periods of time. However, curcumin has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, curcumin has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on curcumin. One area of research is the development of novel formulations of curcumin that improve its solubility and bioavailability. Another area of research is the identification of new targets and pathways for curcumin in disease processes. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of curcumin in humans. Finally, there is a need for more research on the potential use of curcumin in combination with other drugs or therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of curcumin can be achieved through various methods, including extraction from turmeric, chemical synthesis, and biosynthesis. Extraction from turmeric is the most common method used to obtain curcumin. This involves the use of solvents such as ethanol or acetone to extract the curcuminoids from the turmeric rhizome. Chemical synthesis involves the use of various reagents to synthesize curcumin from simpler compounds. Biosynthesis involves the use of microorganisms such as bacteria or fungi to produce curcumin.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer effects. Curcumin has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. In addition, curcumin has been studied for its potential use in wound healing and as an antimicrobial agent.
Propriétés
Numéro CAS |
16892-02-7 |
|---|---|
Nom du produit |
3,4-Dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
Formule moléculaire |
C21H32O5 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3,4-dihydroxy-4-(1-hydroxy-4-methylpent-3-enyl)-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H32O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,17,23,25-26H,9-11H2,1-6H3 |
Clé InChI |
LOONUJJGHHFUCE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
SMILES canonique |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(CC=C(C)C)O)O)O |
Autres numéros CAS |
24149-26-6 |
Synonymes |
RHO-ISOHUMULONEB2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



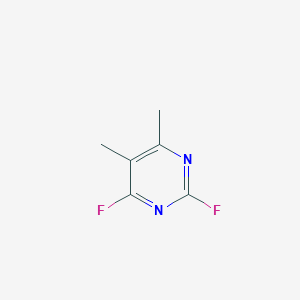


![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
